molecular formula C25H21FN2O4S B2704126 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate CAS No. 851094-24-1

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate

Cat. No.: B2704126
CAS No.: 851094-24-1
M. Wt: 464.51
InChI Key: MMIMMCJWEFRHSF-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a 2,4-dimethylphenyl group at the 1-position, a methyl group at the 3-position, a phenylsulfonyl moiety at the 4-position, and a 3-fluorobenzoate ester at the 5-position. The sulfonyl group (SO₂) is a strong electron-withdrawing substituent, which may enhance the compound’s stability and influence its electronic properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-12-13-22(17(2)14-16)28-24(32-25(29)19-8-7-9-20(26)15-19)23(18(3)27-28)33(30,31)21-10-5-4-6-11-21/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMMCJWEFRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents, including a phenylsulfonyl group and a fluorobenzoate moiety. This unique structure contributes to its potential biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C₁₉H₁₈N₂O₄S
Molecular Weight 366.42 g/mol
Solubility Soluble in organic solvents

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Antioxidant Effects

Molecular docking studies have demonstrated that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors, modulating their signaling pathways to exert therapeutic effects.

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to this compound significantly reduced edema in animal models. The mechanism was attributed to COX inhibition and decreased cytokine release .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested further exploration of the compound's structure for enhanced efficacy .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This compoundHeLa (Cervical Cancer)TBDTBD

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through similar pathways observed in related pyrazole derivatives.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Pyrazole derivatives are known for their ability to combat bacterial infections.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

In a study assessing various pyrazole derivatives, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Antitumor Screening

In a comprehensive screening of pyrazole derivatives, this compound was tested against several cancer cell lines. It showed promising results in inhibiting cell growth and inducing apoptosis, indicating its potential as a therapeutic agent in cancer treatment.

Case Study: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common bacterial pathogens. The results emphasized the need for further exploration into its clinical applications for treating bacterial infections.

Chemical Reactions Analysis

Mechanistic Insight

Pyrazole synthesis often involves cyclization steps. For example, the reaction of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives can form the pyrazole ring through nucleophilic attack and dehydration . Substituents like the phenylsulfonyl group may influence regioselectivity due to steric and electronic effects.

Tautomerism and Stability

Pyrazole derivatives frequently exhibit tautomerism, particularly in keto-enol equilibria. For instance, analogous compounds like 1-(4-fluorophenyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5(4H)-one undergo enol-to-keto tautomerism during crystallization . This suggests that the phenylsulfonyl-substituted pyrazole may similarly adopt a keto form under specific conditions, stabilized by hydrogen bonding or π–π interactions .

Structural Analysis

The compound’s pyrazole core (C5H5N2) is substituted with a phenylsulfonyl group (C6H5SO2–) and a 3-fluorobenzoate ester (C7H4F–COO–). These substituents likely influence tautomer stability:

  • Phenylsulfonyl group : Electron-withdrawing, favoring keto tautomer via resonance stabilization.

  • 3-Fluorobenzoate : Electron-withdrawing (due to F), potentially stabilizing the keto form.

Hydrolysis of the Ester Group

The ester moiety (–COO–) could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or carboxylate salt.

Reaction :
R-COO-R’+H2OR-COOH+R’-OH\text{R-COO-R'} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{R'-OH}

Nucleophilic Substitution

The phenylsulfonyl group (–SO2–) may act as a leaving group under specific conditions, enabling substitution reactions.

Catalytic Hydrogenation

Reduction of the pyrazole ring or substituents (e.g., fluorobenzoate) could occur, though selectivity would depend on catalyst choice (e.g., palladium, platinum).

Molecular Formula and Weight

Property Value
Molecular FormulaC25H21FN2O4S
Molecular Weight464.51 g/mol

Key Functional Groups

  • Pyrazole ring : Conjugated heterocycle with lone pairs on nitrogen atoms.

  • Phenylsulfonyl : Electron-withdrawing, enhances stability.

  • 3-Fluorobenzoate : Electron-deficient ester, susceptible to hydrolysis.

Biological Activity

Pyrazole derivatives are known for anti-inflammatory and anticancer properties . While direct data for this compound is unavailable, analogous structures suggest potential mechanisms:

  • COX inhibition : Reduction of pro-inflammatory prostaglandins.

  • Apoptosis induction : Modulation of cellular signaling pathways (e.g., ROS generation).

Spectroscopic Characterization

DFT studies on pyrazole derivatives highlight:

  • Frontier orbital analysis : LUMO/HOMO energies influencing reactivity.

  • NLO properties : Hyperpolarizability due to conjugation and substituent effects .

Stability and Reactivity Considerations

  • Hydrolytic stability : Likely moderate due to the ester group.

  • Thermal stability : Higher due to electron-withdrawing substituents.

  • Oxidative stability : Phenylsulfonyl group may act as an antioxidant.

References

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Core Structure Key Substituents Functional Groups Notable Properties Reference
1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate (Target) Pyrazole 2,4-Dimethylphenyl, phenylsulfonyl, 3-fluorobenzoate Sulfonyl, fluorobenzoate High lipophilicity (predicted); potential thermal stability due to sulfonyl group N/A
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate Pyrazole 4-Methylphenyl, nitrobenzenesulfonate Sulfonate, nitro Nitro group may confer redox activity; sulfonate enhances solubility in polar media
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate Pyrazole 4-Methylphenylsulfanyl, 2,6-difluorobenzoate Sulfanyl, difluorobenzoate Sulfanyl group (weaker electron withdrawal) may reduce stability compared to sulfonyl
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo[3,4-d]pyrimidine Fluorobenzoate, fluorophenylchromenone Fluorobenzoate, chromenone Extended π-system (chromenone) may enhance DNA intercalation potential
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one Pyrazolone 4-Fluorophenyl, phenylsulfanyl Sulfanyl, ketone Ketone group introduces polarity; sulfanyl may limit oxidative stability

Key Comparative Insights:

Sulfonyl vs. Sulfanyl Groups : The target compound’s phenylsulfonyl group (SO₂) provides stronger electron withdrawal and oxidative stability compared to sulfanyl (S–) or sulfonate (SO₃⁻) groups in analogues . This could make the target more resistant to metabolic degradation.

Fluorobenzoate Variations: The 3-fluorobenzoate ester in the target contrasts with 2,6-difluorobenzoate in and non-fluorinated esters in .

Core Modifications : Compounds like replace pyrazole with pyrazolo[3,4-d]pyrimidine, expanding the aromatic system for enhanced π-π stacking. However, this increases molecular weight and complexity.

Thermal Properties : While melting points (MPs) are unavailable for the target, analogues like (MP: 258–260°C) and (predicted high MP due to rigidity) suggest that fluorinated benzoates and sulfonyl groups contribute to thermal stability.

Q & A

Q. What synthetic methodologies are optimal for constructing the 1,2,4-triazole and pyrazole cores in this compound?

The synthesis of heterocyclic cores like pyrazole and triazole typically involves cyclocondensation reactions. For pyrazole derivatives, a common approach is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, describes multi-step processes involving condensation of alcohols and aryl halides to build substituted pyrazole scaffolds. The phenylsulfonyl group at position 4 can be introduced via nucleophilic substitution using benzenesulfonyl chloride, while the 3-fluorobenzoate ester is likely added via esterification or transesterification. Reaction conditions (e.g., temperature, catalysts like DMAP for esterification) must be optimized to avoid side reactions, particularly with electron-withdrawing groups like sulfonyl or fluorine .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, substituent orientations, and non-covalent interactions. Programs like SHELX ( ) and WinGX ( ) are widely used for structure solution and refinement. For this compound, challenges may arise from disorder in flexible substituents (e.g., the phenylsulfonyl group) or weak electron density for fluorine atoms. High-resolution data (e.g., <1.0 Å) and low-temperature measurements (e.g., 100 K) improve accuracy. Validation tools like R-factors and Hirshfeld surface analysis ( ) should accompany crystallographic reports to ensure reliability .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. For functional groups:

  • Sulfonyl groups : Confirm via FTIR (asymmetric S=O stretching at ~1350–1300 cm⁻¹) and ¹H/¹³C NMR (deshielded aromatic protons adjacent to sulfonyl).
  • Fluorine substituents : ¹⁹F NMR (chemical shifts between -110 to -130 ppm for aryl fluorides) and X-ray photoelectron spectroscopy (F1s peak at ~685 eV).
  • Ester linkages : Hydrolysis followed by LC-MS or titration can validate ester stability. highlights the use of standardized solutions for quantitative analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data for electronic structure analysis?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular electrostatic potentials, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. For this compound, DFT is particularly useful for:

  • Fluorine effects : Quantifying electron-withdrawing impacts on aromatic rings and charge distribution.
  • Non-covalent interactions : Identifying π-π stacking or C–H···O interactions involving the sulfonyl group.
    demonstrates the integration of crystallographic data with DFT to analyze intermolecular interactions in triazole-pyrazole hybrids .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

Discrepancies in bioactivity often arise from assay conditions (e.g., cell lines, concentration ranges) or structural nuances. For example:

  • Sulfonyl vs. sulfonamide groups : notes that sulfonyl groups enhance metabolic stability but may reduce solubility, affecting bioavailability.
  • Fluorine positioning : Meta-fluorine (as in 3-fluorobenzoate) may alter binding kinetics compared to para-substituted analogs ().
    Dose-response curves, pharmacokinetic profiling, and molecular docking (e.g., AutoDock Vina) should be cross-referenced to reconcile conflicting data .

Q. How can stability studies be designed to evaluate hydrolytic degradation of the ester moiety?

The ester group in the 3-fluorobenzoate is susceptible to hydrolysis. Accelerated stability testing under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25–60°C) can quantify degradation rates. Analytical methods:

  • Kinetic modeling : Pseudo-first-order rate constants (kobsk_{\text{obs}}) derived from HPLC data.
  • Degradant identification : LC-MS/MS to detect hydrolysis products like 3-fluorobenzoic acid.
    emphasizes controlled synthesis conditions (e.g., anhydrous solvents) to minimize premature ester cleavage during preparation .

Q. What crystallographic metrics validate the reliability of structural models for this compound?

Key metrics include:

  • R-factors : R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 for high-quality datasets.
  • Displacement parameters : Anisotropic ADPs for non-hydrogen atoms (ORTEP diagrams in ).
  • Hydrogen bonding : Geometry validation using Mercury software (e.g., D–H···A angles > 120°).
    and provide examples of such validations for pyrazole-triazole hybrids .

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